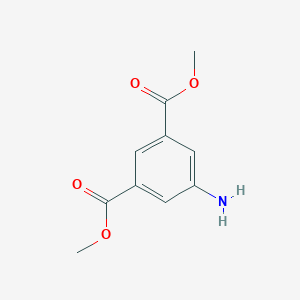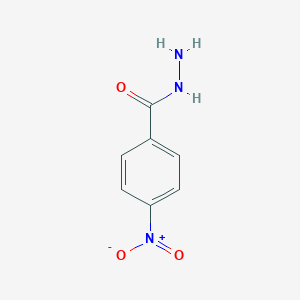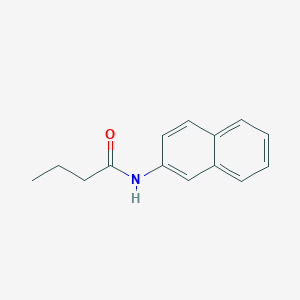
Butyramide, N-2-naphthyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyramide, N-2-naphthyl-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of butyric acid, which is a short-chain fatty acid that is naturally present in the human body. Butyramide, N-2-naphthyl-, has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of Butyramide, N-2-naphthyl-, is not fully understood. However, studies have suggested that it works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Butyramide, N-2-naphthyl-, can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that Butyramide, N-2-naphthyl-, can have various biochemical and physiological effects on the body. It has been shown to increase the production of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. It has also been shown to increase the expression of genes involved in the regulation of glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyramide, N-2-naphthyl-, has several advantages and limitations for lab experiments. One of its main advantages is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. It is also relatively stable, making it suitable for long-term storage. However, one of its main limitations is that its mechanism of action is not fully understood, making it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of Butyramide, N-2-naphthyl-. One of the most promising areas of research is in the field of cancer treatment. Further studies are needed to determine the optimal dosage and administration of Butyramide, N-2-naphthyl-, for the treatment of different types of cancer. Another promising area of research is in the field of neurodegenerative diseases. Studies have shown that Butyramide, N-2-naphthyl-, can increase the production of acetylcholine, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the safety and efficacy of Butyramide, N-2-naphthyl-, for the treatment of these diseases.
Conclusion
In conclusion, Butyramide, N-2-naphthyl-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its potential applications in cancer research, inflammatory diseases, and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand the potential applications of Butyramide, N-2-naphthyl-, and to determine its safety and efficacy for the treatment of various diseases.
Métodos De Síntesis
Butyramide, N-2-naphthyl-, can be synthesized using different methods. One of the most commonly used methods involves the reaction of butyric anhydride with 2-naphthylamine in the presence of a catalyst such as sulfuric acid. The reaction produces Butyramide, N-2-naphthyl-, as a white crystalline solid with a melting point of 123-125°C.
Aplicaciones Científicas De Investigación
Butyramide, N-2-naphthyl-, has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of cancer research. Studies have shown that Butyramide, N-2-naphthyl-, can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
69833-23-4 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C14H15NO/c1-2-5-14(16)15-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3,(H,15,16) |
Clave InChI |
ZAKNXUSPSUTULS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Otros números CAS |
69833-23-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



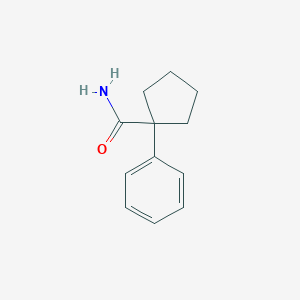

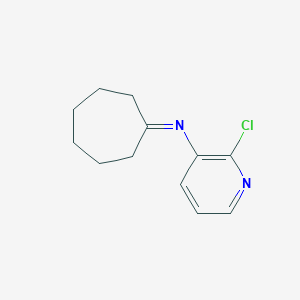

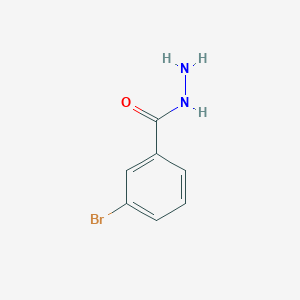
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)
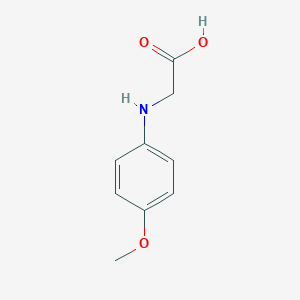


![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
